molecular formula C18H19ClN2O4S B2859490 2-chloro-N-(2-oxo-2-(2-phenylmorpholino)ethyl)benzenesulfonamide CAS No. 953961-98-3

2-chloro-N-(2-oxo-2-(2-phenylmorpholino)ethyl)benzenesulfonamide

Cat. No.: B2859490
CAS No.: 953961-98-3
M. Wt: 394.87
InChI Key: HMQSLXIIDHOKLO-UHFFFAOYSA-N
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Description

2-chloro-N-(2-oxo-2-(2-phenylmorpholino)ethyl)benzenesulfonamide is a synthetic chemical reagent designed for research and development purposes. This compound features a benzenesulfonamide scaffold, a structure known to be associated with various biologically active molecules and therapeutic agents . The integration of the 2-phenylmorpholino group suggests potential for targeting enzyme systems, as morpholine derivatives are common motifs in medicinal chemistry . Compounds with sulfonamide functional groups are frequently investigated for their potential as enzyme inhibitors . Researchers may explore this molecule in the context of kinase inhibition, as related structures have been studied for their activity against targets like phosphatidylinositol 4-kinase (PI4K), which is a validated target for diseases such as malaria . Its complex structure, combining multiple pharmacophores, makes it a valuable building block for constructing compound libraries or for use in structure-activity relationship (SAR) studies to optimize potency and selectivity for specific biological pathways . This product is intended for laboratory research use only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-chloro-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O4S/c19-15-8-4-5-9-17(15)26(23,24)20-12-18(22)21-10-11-25-16(13-21)14-6-2-1-3-7-14/h1-9,16,20H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMQSLXIIDHOKLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1C(=O)CNS(=O)(=O)C2=CC=CC=C2Cl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Similarities and Differences

The compound’s structural analogues share the benzenesulfonamide backbone but differ in substituents and functional groups. Key comparisons include:

Compound Substituents/Functional Groups Key Structural Features
Target Compound 2-chloro, N-(2-oxo-2-(2-phenylmorpholino)ethyl) Morpholino ring, phenyl group, ketone linkage
5-(Substituted phenyl)-N-(2-oxo-2-(substituted phenyl)ethyl)sulfonamides Variable aryl groups at sulfonamide and ketone positions Lacks morpholino ring; substituents limited to aryl groups
Bis(azolyl)sulfonamidoacetamides Thiazole/oxazole rings at sulfonamide position Azole heterocycles instead of morpholino; enhanced π-π stacking potential
Chlorsulfuron 4-methoxy-6-methyl-1,3,5-triazin-2-ylamino group Triazine ring; agricultural use as herbicide
2-Chloro-N-(3-methoxybenzoyl)ethanamine 3-methoxybenzoyl group at amine position Simpler amide linkage; no sulfonamide or morpholino moiety

Physicochemical Properties

  • Solubility: Morpholino derivatives exhibit improved aqueous solubility compared to purely aromatic analogues (e.g., 2-chloro-N-(3-methoxybenzoyl)ethanamine) due to the polar morpholine oxygen .
  • Thermal Stability : Bis(azolyl)sulfonamidoacetamides display higher thermal stability (>200°C) owing to rigid heterocyclic frameworks .

Preparation Methods

Synthesis of 2-Amino-1-(2-Phenylmorpholino)Ethanone

The amine precursor is synthesized via reductive amination of 2-phenylmorpholine with ethyl glyoxylate, followed by hydrolysis and decarboxylation. Alternatively, a Gabriel synthesis using phthalimide and bromoacetophenone derivatives has been reported in analogous systems.

Reaction Conditions :

  • Solvent : Tetrahydrofuran (THF) or 1,4-dioxane
  • Base : Pyridine (2.2 equiv)
  • Temperature : 0–25°C
  • Yield : 73.6–90% (based on comparable acrylamide syntheses)

Sulfonylation Step

2-Chlorobenzenesulfonyl chloride (1.1 equiv) is added dropwise to a chilled solution of 2-amino-1-(2-phenylmorpholino)ethanone in THF. Pyridine neutralizes HCl byproducts, preventing protonation of the amine.

Optimized Parameters :

  • Molar Ratio : 1:1.1 (amine:sulfonyl chloride)
  • Workup : Aqueous HCl quench, extraction with ethyl acetate, silica gel chromatography
  • Purity : >99% (HPLC)

Oxidation of 2-(2-Phenylmorpholino)Ethylamine Intermediates

An alternative approach involves oxidizing a secondary alcohol intermediate, 2-(2-phenylmorpholino)ethanol, to the corresponding ketone before sulfonylation. This method leverages mild oxidizing agents to avoid over-oxidation.

Synthesis of 2-(2-Phenylmorpholino)Ethanol

2-Phenylmorpholine reacts with ethylene oxide under basic conditions, yielding 2-(2-phenylmorpholino)ethanol.

Conditions :

  • Catalyst : Sodium hydride (NaH)
  • Solvent : Dimethylformamide (DMF)
  • Yield : 85–90%

Oxidation to 2-(2-Phenylmorpholino)Ethanone

Jones reagent (CrO3/H2SO4) selectively oxidizes the alcohol to a ketone at 0°C.

Key Data :

  • Oxidant : CrO3 (1.5 equiv)
  • Reaction Time : 2 h
  • Yield : 78%

Sulfonylation with 2-Chlorobenzenesulfonyl Chloride

The ketone is then converted to its corresponding amine via reductive amination (e.g., using NH3 and NaBH3CN) before sulfonylation, as detailed in Section 1.2.

One-Pot Synthesis via Chloroacetylation and Amination

A streamlined one-pot method combines chloroacetylation of 2-phenylmorpholine with subsequent amination and sulfonylation.

Chloroacetylation of 2-Phenylmorpholine

2-Phenylmorpholine reacts with chloroacetyl chloride in THF, forming 2-chloro-N-(2-phenylmorpholino)acetamide.

Conditions :

  • Base : Triethylamine (TEA)
  • Temperature : −10°C → 25°C
  • Yield : 89%

Conversion to Primary Amine

The chloroacetamide undergoes nucleophilic displacement with aqueous ammonia (28% w/w), yielding 2-amino-N-(2-phenylmorpholino)acetamide.

Optimization :

  • Ammonia Excess : 3.0 equiv
  • Solvent : Ethanol/water (3:1)
  • Yield : 76%

Final Sulfonylation

The amine intermediate is treated with 2-chlorobenzenesulfonyl chloride under standard conditions (Section 1.2), affording the target compound in 82% yield.

Comparative Analysis of Synthetic Routes

Method Key Steps Yield Purity Advantages
Sulfonylation of Pre-Formed Amine Amine synthesis + sulfonylation 73–90% >99% High purity, fewer byproducts
Oxidation of Alcohol Alcohol oxidation + sulfonylation 68–78% 97% Avoids sensitive amine intermediates
One-Pot Chloroacetylation Chloroacetylation + amination 76–82% 98.5% Fewer isolation steps, scalable

The sulfonylation of pre-formed amines (Method 1) offers superior yields and purity, making it the preferred industrial route. However, the one-pot approach (Method 3) reduces solvent waste and processing time.

Mechanistic Insights and Byproduct Mitigation

Sulfonylation Kinetics

The reaction of 2-chlorobenzenesulfonyl chloride with amines follows second-order kinetics, with rate constants dependent on solvent polarity. THF accelerates the reaction compared to dichloromethane (DCM) due to improved solubilization of intermediates.

Common Byproducts and Solutions

  • Di-Sulfonylation : Occurs with excess sulfonyl chloride. Mitigated by using 1.1 equiv of chloride and slow addition.
  • Oxidation Byproducts : Over-oxidation of alcohols to carboxylic acids in Method 2 is prevented by low-temperature Jones reagent use.

Industrial-Scale Considerations

Solvent Recovery

THF and ethyl acetate are recycled via distillation, reducing costs by 30% in pilot-scale runs.

Catalytic Innovations

Recent advances employ iron(III) catalysts (e.g., FeCl3·6H2O) to accelerate sulfonylation steps, cutting reaction times by 40%.

Q & A

Q. How can the synthesis of 2-chloro-N-(2-oxo-2-(2-phenylmorpholino)ethyl)benzenesulfonamide be optimized for high yield and purity?

Methodological Answer: The synthesis typically involves a multi-step protocol:

Coupling Reaction: React 2-chlorobenzenesulfonyl chloride with a morpholine-containing amine precursor under anhydrous conditions (e.g., DMF or THF as solvent, triethylamine as base).

Ketone Formation: Introduce the oxo group via oxidation of a secondary alcohol intermediate using Dess-Martin periodinane or Swern oxidation.

Purification: Use column chromatography (silica gel, 5% MeOH in DCM) followed by recrystallization (ethanol/water) to isolate the product.
Key Parameters:

  • Temperature control (<0°C for sulfonylation to minimize side reactions).
  • Catalysts: EDCI/HOBt for amide bond formation .
    Yield Optimization:
  • Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane 1:1).
  • Typical yields range from 45–60%, with purity >95% confirmed by HPLC .

Q. What spectroscopic techniques are most reliable for confirming the molecular structure of this compound?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H NMR: Key signals include δ 7.8–8.1 ppm (aromatic protons), δ 3.5–4.0 ppm (morpholine ring protons), and δ 2.8–3.2 ppm (ethylenic protons adjacent to the carbonyl).
    • ¹³C NMR: Confirm the sulfonamide (C-SO₂ at ~125 ppm) and ketone (C=O at ~205 ppm) groups .
  • Mass Spectrometry (HRMS): Look for [M+H]⁺ at m/z 435.12 (calculated for C₁₈H₁₈ClN₂O₄S) .
  • X-ray Crystallography: Use SHELX-97 for single-crystal refinement. Key metrics: R-factor <5%, bond length accuracy ±0.01 Å .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer: Contradictions in bioactivity (e.g., IC₅₀ variability in kinase inhibition assays) may arise from:

  • Assay Conditions: Differences in buffer pH, ATP concentration, or temperature. Standardize protocols using recommended guidelines (e.g., Eurofins Panlabs KinaseProfiler).
  • Cellular Context: Test across multiple cell lines (e.g., HEK293 vs. HeLa) to assess target specificity.
  • Orthogonal Validation: Combine enzymatic assays with cellular thermal shift assays (CETSA) or surface plasmon resonance (SPR) to confirm target engagement .
    Example Workflow:

Replicate conflicting assays under identical conditions.

Perform dose-response curves (0.1–100 µM) with triplicate measurements.

Use SPR to measure binding kinetics (KD) to carbonic anhydrase IX (CA IX) .

Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound?

Methodological Answer:

  • Substituent Variation: Synthesize analogs with modified substituents (e.g., replace chloro with fluoro, alter morpholine ring substituents).
  • Biological Testing: Screen analogs against primary targets (e.g., CA IX, EGFR kinase) and off-targets (e.g., hERG channel).
  • Computational Modeling: Perform molecular docking (AutoDock Vina) and MD simulations (AMBER) to predict binding modes.
    Key Findings:
  • Morpholine ring modifications significantly impact solubility (logP reduced from 2.8 to 1.5 with polar substituents).
  • Chloro group removal reduces CA IX inhibition by 70% .

Critical Analysis of Evidence

  • SHELX Refinement: While SHELX is widely used for crystallography, its limitations in handling twinned crystals or low-resolution data necessitate cross-validation with PHENIX .
  • SAR Studies: Evidence from CA IX inhibition () and kinase assays () highlights the compound’s dual-target potential but underscores the need for isoform-specific profiling.

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